Acid Red 26

Catalog No.
S540012
CAS No.
3761-53-3
M.F
C18H14N2Na2O7S2
M. Wt
480.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acid Red 26

CAS Number

3761-53-3

Product Name

Acid Red 26

IUPAC Name

disodium;4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,6-disulfonate

Molecular Formula

C18H14N2Na2O7S2

Molecular Weight

480.4 g/mol

InChI

InChI=1S/C18H16N2O7S2.2Na/c1-10-3-6-15(11(2)7-10)19-20-17-14-9-13(28(22,23)24)5-4-12(14)8-16(18(17)21)29(25,26)27;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2

InChI Key

DKUHOIWLFSTHJN-UHFFFAOYSA-L

SMILES

CC1=CC(=C(C=C1)N=NC2=C3C=C(C=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+]

Solubility

VERY SLIGHTLY SOL IN ETHER, ETHANOL & ACETONE; INSOLUBLE IN OIL, SOL IN WATER

Synonyms

1-(2,4-xylylazo)-2-naphthol-3,6-disulfonic acid disodium salt, acid red 26, C.I. 16150, ponceau 2R, ponceau MX, ponceau MX, monobarium salt, ponceau xylidine

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C3C=C(C=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+]

Description

The exact mass of the compound Acid Red 26 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 to 10 mg/ml at 68° f (ntp, 1992)very slightly sol in ether, ethanol & acetone; insoluble in oil, sol in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> COLOUR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Histological Staining

Acid Red 26 finds use as a histological stain, particularly in Masson's trichrome stain. This stain differentiates between various tissue types by coloring them differently. Acid Red 26 specifically imparts a light orange hue to the cytoplasm, aiding in the identification of muscle and connective tissues [1].

Biochemical Research Applications

Further investigation into scientific journals or contacting suppliers directly might be necessary to gain a more comprehensive understanding of Acid Red 26's use in specific biochemical research areas.

Safety Note

Research indicates Acid Red 26 may be carcinogenic and cause cardiovascular issues [1]. Always handle this compound according to safety guidelines and consult with a qualified professional before incorporating it into your research protocols.

  • [1] PubChem. National Institutes of Health. Acid Red 26 | C18H14N2Na2O7S2 | CID 2724065:
  • [2] MedChemExpress. Acid Red 26 (Ponceau MX) | Biochemical Assay Reagent
  • [3] GLPBIO. Acid Red 26.

Acid Red 26 is a synthetic organic dye classified as an azo compound, specifically the disodium salt of 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid. It is recognized by its dark red to bordeaux color and is primarily used in various applications, including histology staining and textile dyeing. The compound has a molecular formula of C18H14N2Na2O7S2C_{18}H_{14}N_{2}Na_{2}O_{7}S_{2} and a molecular weight of approximately 460.45 g/mol .

Physical Properties

  • Appearance: Dark red crystals or fine powder.
  • Solubility: Slightly soluble in water and dimethyl sulfoxide, but insoluble in most organic solvents.
  • Melting Point: Greater than 300 °C.
  • Stability: Hygroscopic and can be explosive when suspended in air at specific concentrations .

Acid Red 26 acts as a histological stain. Its mechanism involves interacting with specific biomolecules in tissues, such as proteins and polysaccharides, through ionic and hydrogen bonding. These interactions cause the dye to selectively bind to the target biomolecules, creating a visible contrast under a microscope []. The specific mechanism can vary depending on the staining protocol and target tissue.

  • Acid Red 26 may cause irritation to skin, eyes, and respiratory system upon contact or inhalation [].
  • Although specific data on toxicity is limited, it is recommended to handle the compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

Please Note:

  • Information on specific chemical reactions and detailed safety data might require consulting safety data sheets (SDS) from chemical suppliers or scientific literature specific to the application.
  • This analysis provides a general overview based on publicly available information.
Typical of azo compounds. Its reactivity profile indicates that it can undergo decomposition under certain conditions, potentially leading to the formation of toxic gases such as nitrogen oxides and sulfur oxides when heated to decomposition .

The compound's interactions with acids and bases can yield different colored precipitates:

  • Mixing with strong hydrochloric acid produces a red precipitate.
  • Adding nitric acid results in a bright red to orange solution.
  • Sodium hydroxide treatment leads to color changes ranging from orange-brown to palm red .

The synthesis of Acid Red 26 typically involves the diazotization of 2,4-dimethylbenzenamine followed by coupling with 3-hydroxynaphthalene-2,7-disulfonic acid. This process can be summarized as follows:

  • Diazotization: Treating 2,4-dimethylbenzenamine with nitrous acid to form a diazonium salt.
  • Coupling Reaction: Reacting the diazonium salt with 3-hydroxynaphthalene-2,7-disulfonic acid under controlled conditions to yield Acid Red 26 .

Unique FeaturesAcid Red 18C18H14N2NaO7SC_{18}H_{14}N_{2}NaO_{7}STextile dyeingKnown for high lightfastnessPonceau SC16H12N2NaO8SC_{16}H_{12}N_{2}NaO_{8}SFood coloringCommonly used in food industryAllura RedC18H14N2NaO8SC_{18}H_{14}N_{2}NaO_{8}SFood coloringApproved for use in many countriesAcid Orange 7C16H11N2NaO4SC_{16}H_{11}N_{2}NaO_{4}STextile dyeingBright orange color

Uniqueness of Acid Red 26

Acid Red 26 is unique due to its specific application in histology as part of Masson's trichrome stain, providing distinctive coloration that aids in tissue differentiation. Its moderate toxicity and potential carcinogenicity also set it apart from other azo dyes that may not exhibit such properties.

Research into the interactions of Acid Red 26 has highlighted its potential hazards when mixed with strong oxidizing agents or acids. Such combinations can lead to explosive reactions or the release of toxic gases. Additionally, studies have explored its photocatalytic degradation using catalysts like graphitic carbon nitride under UV-A light, indicating pathways for environmental remediation of dye pollutants .

Purity

>60% (or refer to the Certificate of Analysis)

Physical Description

Dark red solid; [HSDB] Deep red powder; [MSDSonline]

Color/Form

DARK-RED CRYSTALS

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

480.00378170 g/mol

Monoisotopic Mass

480.00378170 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Melting Point

greater than 572 °F (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U3J3635T4U

Related CAS

7481-49-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 198 companies from 3 notifications to the ECHA C&L Inventory.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

3761-53-3

Absorption Distribution and Excretion

EXPT WITH ORAL ADMIN TO RATS OF (35)SULFUR LABELLED PONCEAU MX SHOWED THAT IT IS ACCUM IN THE LIVER. AFTER ORAL ADMIN MOST OF IT IS FOUND IN FECES, BUT AFTER IV INJECTION MOST IS EXCRETED IN URINE; IN BOTH CASES, 50% OF UNCHANGED COLOR WAS FOUND. WHEN ... INJECTED IV INTO RATS WITH CANNULATED BILE DUCTS, 42% EXCRETED IN BILE.

Metabolism Metabolites

WHEN RABBITS ARE FED THE COLOR THEIR URINE CONTAINS 2.5% UNCHANGED COLOR, 35% 2,4-DIMETHYLANILINE, 6% 3-METHYL-4-ACETAMIDOBENZOIC ACID, 3-METHYL-4-AMINOBENZOIC ACID & 2,4-DIMETHYLPHENYLSULFAMATE. PONCEAU MX IS NOT HYDROXYLATED BY RABBITS.

Wikipedia

Ponceau_2R

Use Classification

Food Additives -> COLOUR; -> JECFA Functional Classes
Health Hazards -> Carcinogens

Methods of Manufacturing

DIAZOTIZATION OF 2,4-DIMETHYANILINE, FOLLOWED BY COUPLING WITH 2-NAPHTHOL-3,6-SULFONIC ACID (R ACID) IN SODIUM HYDROXIDE SOLUTION.

General Manufacturing Information

SPECIFICATIONS FOR ITS USE AS COLOR REFERENCE STD REQUIRES THAT IT CONTAINS A MINIMUM OF 96% PURE COLOR.
... APPROVED FOR FOOD USE IN FOLLOWING COUNTRIES: ARGENTINA, AUSTRALIA, BELGIUM, BRAZIL, CHILE, COLUMBIA, DENMARK, EGYPT, FRANCE, ITALY, MEXICO, POLAND, SOUTH AFRICA, SWITZERLAND, URUGUAY, UNITED KINGDOM (LIMITED USE), ... BOLIVIA, CAMBODIA, LEBANON, MOROCCO, TUNISIA, TURKEY & VIETNAM ... BY 1966.
IN JAPAN ... BELIEVED TO BE USED IN SOAPS & FACE LOTIONS, BUT ITS USE IN PILLS, CAPSULES & DENTAL CREAMS IS PROHIBITED.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Dates

Modify: 2023-08-15
1: Goel A, Lasyal R. Iridium nanoparticles with high catalytic activity in degradation of acid red-26: an oxidative approach. Water Sci Technol. 2016 Dec;74(11):2551-2559. PubMed PMID: 27973360.
2: Xing X, Qu H, Chen P, Chi B, Xie H. Studies on competitive adsorption of dyes onto carbon (XC-72) and regeneration of adsorbent. Water Sci Technol. 2016 Nov;74(10):2505-2514. PubMed PMID: 27858807.
3: Xu F, Mou Z, Geng J, Zhang X, Li CZ. Azo dye decolorization by a halotolerant exoelectrogenic decolorizer isolated from marine sediment. Chemosphere. 2016 Sep;158:30-6. doi: 10.1016/j.chemosphere.2016.05.033. Epub 2016 May 27. PubMed PMID: 27239968.
4: Shen B, Liu HC, Ou WB, Eilers G, Zhou SM, Meng FG, Li CQ, Li YQ. Toxicity induced by Basic Violet 14, Direct Red 28 and Acid Red 26 in zebrafish larvae. J Appl Toxicol. 2015 Dec;35(12):1473-80. doi: 10.1002/jat.3134. Epub 2015 Feb 27. PubMed PMID: 25727789.
5: Mouso N, Diorio L, Forchiassin F. [Stereum hirsutum (Wild) Pers. action in dye degradation]. Rev Iberoam Micol. 2007 Dec 31;24(4):294-8. Spanish. PubMed PMID: 18095763.
6: Parodi S, Zunino A, Ottaggio L, De Ferrari M, Santi L. Lack of correlation between the capability of inducing sister-chromatid exchanges in vivo and carcinogenic potency, for 16 aromatic amines and azo derivatives. Mutat Res. 1983 Mar;108(1-3):225-38. PubMed PMID: 6835220.
7: Pimentel ER, Recco SM, Graccho M Jr. Photometric studies on Xylidine Ponceau-collagen interaction. Cell Mol Biol Incl Cyto Enzymol. 1981;27(4):347-52. PubMed PMID: 7317916.
8: Parodi S, Taningher M, Russo P, Pala M, Tamaro M, Monti-Bragadin C. DNA-damaging activity in vivo and bacterial mutagenicity of sixteen aromatic amines and azo-derivatives, as related quantitatively to their carcinogenicity. Carcinogenesis. 1981;2(12):1317-26. PubMed PMID: 7034987.
9: Messelt EB. A new differential staining method of semithin sections of polyester-embedded salivary glands. Acta Odontol Scand. 1981;39(2):67-70. PubMed PMID: 6172953.
10: Grasso P. Liver growth and tumorigenesis in rats. Arch Toxicol Suppl. 1979;(2):171-80. PubMed PMID: 288328.
11: Grasso P, Gray TJ. Long-term studies on chemically induced liver enlargement in the rat. III. Structure and behaviour of the hepatic nodular lesions induced by Ponceau MX. Toxicology. 1977 Jun;7(3):327-47. PubMed PMID: 888149.
12: Crampton RF, Gray TJ, Grasso P, Parke DV. Long-term studies on chemically induced liver enlargement in the rat. II. Transient induction of microsomal enzymes leading to liver damage and nodular hyperplasia produced by safrole and Ponceau MX. Toxicology. 1977 Jun;7(3):307-26. PubMed PMID: 888148.
13: Grasso P, Lansdown AB, Kiss IS, Gaunt IF, Gangolli SD. Nodular hyperplasia in the rat liver following prolonged feeding of Ponceau MX. Food Cosmet Toxicol. 1969 Sep;7(5):425-42. PubMed PMID: 5351707.
14: Ikeda Y, Horiuchi S, Kobayashi K, Furuja T, Kohgo K. Carcinogenicity of Ponceau MX in the mouse. Food Cosmet Toxicol. 1968 Dec;6(5):591-8. PubMed PMID: 5732320.
15: Grasso P. Carcinogenicity of ponceau MX in the mouse. Food Cosmet Toxicol. 1968 Dec;6(6):821-2. PubMed PMID: 4308811.
16: Ikeda Y, Horiuchi S, Furuya T, Omori Y. Chronic toxicity of Ponceau MX in the rat. Food Cosmet Toxicol. 1966 Oct;4(5):485-92. PubMed PMID: 5971935.
17: Hall DE, Lee FS, Fairweather FA. Acute (mouse and rat) and short-term (rat) toxicity studies on Ponceau MX. Food Cosmet Toxicol. 1966 Aug;4(4):375-82. PubMed PMID: 5975243.
18: Ikeda Y. Long-term study of Ponceau MX in rats and mice. Food Cosmet Toxicol. 1966 Jun;4(3):361-2. PubMed PMID: 5962926.

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